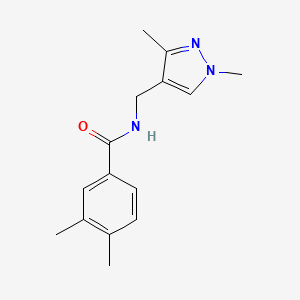

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

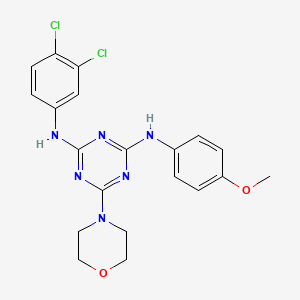

Pyrazole derivatives, such as the one you’re asking about, are known for their diverse pharmacological effects . They are often used in the synthesis of various pharmaceuticals and have been studied for their potential antileishmanial and antimalarial activities .

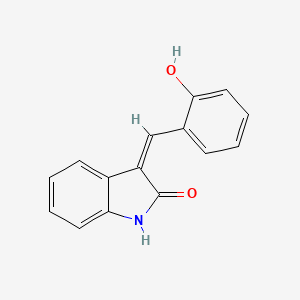

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using various techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis

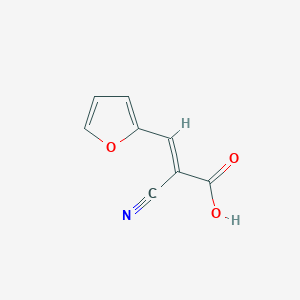

The chemical reactions involved in the synthesis of pyrazole derivatives can be complex and involve multiple steps . For example, the synthesis of a key intermediate in the preparation of zolazepam involved the acylation of 5-chloro-1,3-dimethylpyrazole by 2-fluorobenzoyl chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be predicted using various techniques. For instance, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be predicted .Aplicaciones Científicas De Investigación

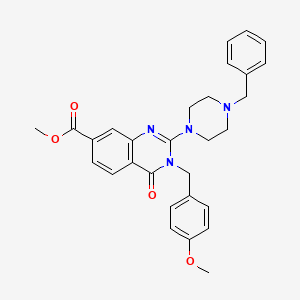

Electrochemical Synthesis and Applications

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-dimethylbenzamide and its derivatives have been explored in electrochemical reactions. For instance, Zandi et al. (2021) investigated the electrocatalyzed N–N coupling and ring cleavage reaction of 1H-pyrazoles, leading to the synthesis of new heterocyclic compounds under mild conditions with remarkable yields. This process demonstrates the utility of 1H-pyrazoles in electro-organic synthesis, highlighting their potential in creating novel compounds through environmentally friendly methods (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).

Antioxidant, Antitumor, and Antimicrobial Activities

El‐Borai et al. (2013) conducted a study on microwave-assisted synthesis of pyrazolopyridines, showcasing their significant antioxidant, antitumor, and antimicrobial activities. This research underscores the potential of pyrazolone derivatives in the development of new therapeutic agents, providing a basis for further exploration in drug discovery and development (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Corrosion Inhibition

Research on the inhibitive action of bipyrazolic type organic compounds, including derivatives of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-dimethylbenzamide, has shown their efficiency as corrosion inhibitors for metals in acidic media. Chetouani et al. (2005) found that these compounds act as mixed-type inhibitors, highlighting their importance in protecting metals from corrosion, which is crucial for industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Luminescent Materials and Liquid Crystals

Moyano et al. (2013) reported the self-assembly of 4-aryl-1H-pyrazoles, including derivatives of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-dimethylbenzamide, as a novel platform for luminescent supramolecular columnar liquid crystals. These materials exhibit luminescent properties in the visible region and form columnar mesophases through hydrogen bonding. This study opens up new possibilities for the use of 1H-pyrazole derivatives in the development of advanced materials for optical and electronic applications (Moyano et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-10-5-6-13(7-11(10)2)15(19)16-8-14-9-18(4)17-12(14)3/h5-7,9H,8H2,1-4H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUGKSDEUIDTCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=CN(N=C2C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]pyridin-4-yl]thiophene-2-carboxamide](/img/structure/B2572751.png)

![Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/no-structure.png)

![(E)-5-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2572768.png)